molecular formula C26H24F3N5O3S B14137491 {2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone CAS No. 1015856-30-0

{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B14137491
CAS No.: 1015856-30-0
M. Wt: 543.6 g/mol
InChI Key: FCBHDWKBICTFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that features a combination of pyrazole, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the piperidine derivative.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 2,4-dimethoxyphenylhydrazine with an appropriate trifluoromethyl ketone under acidic conditions.

    Preparation of Thiazole Intermediate: The thiazole ring is typically formed by the cyclization of a thioamide with a halogenated ketone.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole intermediates with the piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrazole and thiazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound’s pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone: can be compared with other compounds that have similar structural features:

    Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor used as an anti-inflammatory drug.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1), which is essential for metabolic processes.

    Piperidine Derivatives: Compounds like risperidone, an antipsychotic medication.

The uniqueness of This compound lies in its combination of these three moieties, which may confer unique biological activities and therapeutic potential.

Properties

CAS No.

1015856-30-0

Molecular Formula

C26H24F3N5O3S

Molecular Weight

543.6 g/mol

IUPAC Name

[2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C26H24F3N5O3S/c1-36-17-8-9-18(22(12-17)37-2)19-13-23(26(27,28)29)34(32-19)25-31-20(15-38-25)24(35)33-11-4-3-7-21(33)16-6-5-10-30-14-16/h5-6,8-10,12-15,21H,3-4,7,11H2,1-2H3

InChI Key

FCBHDWKBICTFHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CS3)C(=O)N4CCCCC4C5=CN=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.